Decane-1,10-diyl bis(4-hydroxybenzoate)
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Overview
Description
10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE is an organic compound with the molecular formula C24H30O6. It is a diester formed from 4-hydroxybenzoic acid and decane-1,10-diol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE typically involves the esterification of 4-hydroxybenzoic acid with decane-1,10-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid derivatives.
Reduction: Formation of decanol derivatives.
Substitution: Formation of various ethers and esters depending on the substituents used.
Scientific Research Applications
10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis in biological systems, releasing 4-hydroxybenzoic acid and decane-1,10-diol, which may exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
Decyl 4-hydroxybenzoate: Similar structure but with a single ester group.
Benzyl 4-hydroxybenzoate: Contains a benzyl group instead of a decyl group.
4-Hydroxybenzoic acid: The parent compound with a single hydroxyl group.
Uniqueness
10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE is unique due to its diester structure, which imparts specific physical and chemical properties. This compound’s dual ester groups enhance its solubility in organic solvents and its potential for forming complex molecular structures .
Properties
Molecular Formula |
C24H30O6 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
10-(4-hydroxybenzoyl)oxydecyl 4-hydroxybenzoate |
InChI |
InChI=1S/C24H30O6/c25-21-13-9-19(10-14-21)23(27)29-17-7-5-3-1-2-4-6-8-18-30-24(28)20-11-15-22(26)16-12-20/h9-16,25-26H,1-8,17-18H2 |
InChI Key |
AAIYZNZVJSEINM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCCCCCCCOC(=O)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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